molecular formula C10H14O3 B8308443 9-Oxo-5-decynoic acid

9-Oxo-5-decynoic acid

Cat. No. B8308443
M. Wt: 182.22 g/mol
InChI Key: JIFWHURGTHKRIE-UHFFFAOYSA-N
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Patent
US04026911

Procedure details

The 2-(methyl)-2-(7-cyano-3-heptynyl)-1,3-dioxolane (20 g, 0.1 mol) was dissolved in 200 ml EtOH and 200 ml 10N NaOH. The reaction was stirred at reflux until no more NH3 was evolved (20 hours). The cooled reaction was then poured into 500 ml H2O and extracted with 3-200 ml portions of ether. The aqueous phase was acidified with concentrated HCl and allowed to stir 2 hours at room temperature. The acid solution was extracted with ethyl acetate and the combined organic extracts were washed with H2O, brine, and dried over anhydrous MgSO4. Evaporation of the solvent gave 15.5 g (85%) of 9-oxo-5-decynoic acid as a red oil. NMR (CDCl3): 1.6-2.8(m, 11HO; 2.17(s, 3H); and 10.4(s, 1H). IR (CHCl3): 2400-3400, 1710 cm-1.
Name
2-(methyl)-2-(7-cyano-3-heptynyl)-1,3-dioxolane
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[C:2]1([CH2:7][CH2:8][C:9]#[C:10][CH2:11][CH2:12][CH2:13][C:14]#N)[O:6]CC[O:3]1.N.[OH2:17].[CH3:18]CO>[OH-].[Na+]>[O:17]=[C:14]([CH3:18])[CH2:13][CH2:12][C:11]#[C:10][CH2:9][CH2:8][CH2:7][C:2]([OH:3])=[O:6] |f:4.5|

Inputs

Step One
Name
2-(methyl)-2-(7-cyano-3-heptynyl)-1,3-dioxolane
Quantity
20 g
Type
reactant
Smiles
CC1(OCCO1)CCC#CCCCC#N
Name
Quantity
200 mL
Type
reactant
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(20 hours)
Duration
20 h
CUSTOM
Type
CUSTOM
Details
The cooled reaction
EXTRACTION
Type
EXTRACTION
Details
extracted with 3-200 ml portions of ether
STIRRING
Type
STIRRING
Details
to stir 2 hours at room temperature
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The acid solution was extracted with ethyl acetate
WASH
Type
WASH
Details
the combined organic extracts were washed with H2O, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Name
Type
product
Smiles
O=C(CCC#CCCCC(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 15.5 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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